Azide, pentafluorophenyl-
Overview
Description
Synthesis Analysis
Pentafluorophenyl azides are typically synthesized through the reaction of pentafluorophenol with sodium azide, affording a stable pentafluorophenyl ester intermediate in the synthesis of novel structures. The reaction conditions and the choice of catalysts or reagents can significantly affect the yield and purity of the final product. Studies have shown that the use of transition metal complexes, such as those involving nickel or palladium, can facilitate the synthesis of pentafluorophenyl azides through various mechanisms, including catalytic transformations and reductive elimination processes (Ashley-Smith et al., 1972), (Braun et al., 2006).
Molecular Structure Analysis
The molecular structure of azide, pentafluorophenyl-, reveals a rich tapestry of intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen interactions. These interactions are pivotal in stabilizing the crystal structure of these compounds and can influence their reactivity and physical properties. For example, the structure of pentafluorophenyl (3R,4R,5S)-5-{[(3R,4R,5S)-5-azidomethyl-3,4-dimethoxy-2,3,4,5-tetrahydrofuran-3-carboxamido]methyl}-3,4-dimethoxy-2,3,4,5-tetrahydrofuran-3-carboxylate showcases the complexity of these molecular interactions (Simone et al., 2010).
Chemical Reactions and Properties
Pentafluorophenyl azides participate in a variety of chemical reactions, including nucleophilic substitution reactions, cycloadditions, and photochemical transformations. These reactions are often utilized to introduce pentafluorophenyl groups into target molecules, enabling the synthesis of complex organic compounds with diverse functionalities. The unique electron-withdrawing nature of the pentafluorophenyl group influences the reactivity and kinetics of these reactions, often leading to novel compounds with interesting properties (Golf et al., 2015).
Physical Properties Analysis
The physical properties of azide, pentafluorophenyl-, such as solubility, melting point, and stability, are crucial for its practical applications. These properties are significantly affected by the molecular structure and the nature of the substituents present on the pentafluorophenyl ring. Studies have demonstrated the importance of understanding these properties for the development of new materials and the optimization of reaction conditions (Moussallem et al., 2013).
Chemical Properties Analysis
The chemical properties of azide, pentafluorophenyl-, including its reactivity towards various organic and inorganic substrates, are a subject of considerable interest. The azide group in these compounds can act as a versatile functional group for further chemical transformations, such as the synthesis of amides, carbamates, and other nitrogen-containing compounds. These transformations can be catalyzed by a range of catalysts, including boron-based Lewis acids, highlighting the versatility and utility of pentafluorophenyl azides in organic synthesis (Erker, 2005).
Scientific Research Applications
Chemistry and Kinetics
Pentafluorophenyl azide has been studied for its chemistry and kinetics. Research by Poe et al. (1992) explored the chemical trapping and laser flash photolysis techniques of singlet (pentafluorophenyl)nitrene, derived from pentafluorophenyl azide. This study contributes to understanding the reactive intermediates in organic and inorganic chemistry (Poe et al., 1992).
Transition Metal Complexes
The interaction between pentafluorophenyl azide and low valent transition metal complexes was investigated by Ashley-Smith et al. (1972). They reported the formation of green crystals of a tetra-azadiene complex with Ni(1,5-C8H12)2, indicating its potential in the development of new metal complexes and catalysis (Ashley-Smith et al., 1972).
Aryltellurium(IV) Diazides Synthesis
Klapötke et al. (2000) achieved the first synthesis of aryl-substituted tellurium(IV) diazides, which includes pentafluorophenyl substitutes. This work expanded the family of chalcogen azides and provided insights into the structural and spectroscopic properties of these moisture-sensitive compounds (Klapötke et al., 2000).
Catalytic Applications
Tris(pentafluorophenyl)borane, a derivative of pentafluorophenyl azide, has been employed in catalytic applications. Gandhamsetty et al. (2015) developed a tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines, showcasing its utility in forming sp(3) C-Si bonds. This highlights its role in innovative catalytic methodologies (Gandhamsetty et al., 2015).
Future Directions
Azide, pentafluorophenyl- has shown potential in various applications, particularly in the field of materials science. It has been used as a coupling agent in surface functionalization and nanomaterial synthesis . Future research may explore further applications of this compound in biological chemistry .
properties
IUPAC Name |
1-azido-2,3,4,5,6-pentafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5N3/c7-1-2(8)4(10)6(13-14-12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEIQGWACCNREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162011 | |
Record name | Azide, pentafluorophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azide, pentafluorophenyl- | |
CAS RN |
1423-15-0 | |
Record name | 1-Azido-2,3,4,5,6-pentafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azide, pentafluorophenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azide, pentafluorophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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